molecular formula C13H17NO3S B2369848 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole CAS No. 866142-96-3

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole

Cat. No.: B2369848
CAS No.: 866142-96-3
M. Wt: 267.34
InChI Key: XXFBCUPTQBQERM-UHFFFAOYSA-N
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Description

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with butyl and ethylsulfonyl substituents at the 2 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole, a specific synthetic route involves the reaction of 2-aminophenol with butyl aldehyde and ethylsulfonyl chloride under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. One such method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the synthesis of benzoxazole derivatives in water under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzoxazoles, and reduced benzoxazole derivatives.

Scientific Research Applications

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it has shown higher inhibitory effects against certain enzymes and pathogens .

Properties

IUPAC Name

2-butyl-5-ethylsulfonyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBCUPTQBQERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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